molecular formula C20H19N3O3S2 B4196615 N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide

Cat. No. B4196615
M. Wt: 413.5 g/mol
InChI Key: HGYPTXXGUWYOIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide, also known as TAK-659, is a small molecule drug that is currently being studied for its potential use in the treatment of various types of cancer. It belongs to the class of drugs known as protein kinase inhibitors, which work by blocking the activity of certain enzymes that are involved in cell growth and division.

Mechanism of Action

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide works by blocking the activity of several protein kinases that are involved in cell growth and division, including BTK, FLT3, and AKT. By inhibiting these enzymes, N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide can prevent the growth and spread of cancer cells, and can also enhance the effectiveness of other cancer treatments.
Biochemical and physiological effects:
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide has been shown to have a number of biochemical and physiological effects in cancer cells, including the inhibition of cell growth and proliferation, the induction of apoptosis (cell death), and the suppression of angiogenesis (the formation of new blood vessels). These effects are thought to contribute to the drug's anti-cancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide for lab experiments is its specificity for certain protein kinases, which allows researchers to study the effects of inhibiting these enzymes on cancer cells. However, the drug's complex synthesis and limited availability can make it difficult to use in large-scale experiments.

Future Directions

There are several potential future directions for research on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide, including:
1. Further studies to determine the drug's effectiveness in treating different types of cancer, and to identify biomarkers that can predict patient response.
2. Development of new synthetic methods to improve the efficiency and scalability of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide production.
3. Investigation of combination therapies that include N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide and other cancer drugs, to determine whether these treatments can enhance the drug's anti-cancer activity.
4. Studies to investigate the long-term safety and toxicity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide in animal models and clinical trials.

Scientific Research Applications

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide has been the subject of numerous scientific studies, which have investigated its potential use in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. These studies have shown that N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide can inhibit the growth and proliferation of cancer cells, and can also enhance the effectiveness of other cancer treatments.

properties

IUPAC Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-28(25,23-20-22-21-19(27-20)13-6-2-1-3-7-13)14-10-11-18-16(12-14)15-8-4-5-9-17(15)26-18/h4-5,8-13H,1-3,6-7H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGYPTXXGUWYOIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NN=C(S2)NS(=O)(=O)C3=CC4=C(C=C3)OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzofuran-2-sulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 3
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 4
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 5
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide
Reactant of Route 6
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)dibenzo[b,d]furan-2-sulfonamide

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